molecular formula CH6N+ B1206745 Methylammonium

Methylammonium

Cat. No.: B1206745
M. Wt: 32.065 g/mol
InChI Key: BAVYZALUXZFZLV-UHFFFAOYSA-O
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Description

Methylammonium (CH₃NH₃⁺) is a monovalent organic cation widely employed in hybrid organic-inorganic perovskites (HOIPs), particularly in photovoltaic applications. Its small ionic radius (~2.17 Å) and ability to stabilize perovskite crystal structures (ABX₃, where A = CH₃NH₃⁺, B = Pb²⁺ or Sn²⁺, and X = I⁻, Br⁻, Cl⁻) make it a cornerstone of perovskite solar cells (PSCs) . This compound-based perovskites, such as CH₃NH₃PbI₃ (MAPbI₃), exhibit exceptional optoelectronic properties, including high carrier mobilities (>2000 cm²/(V·s) for electrons) and tunable bandgaps (1.25–1.75 eV) . However, thermal instability and humidity sensitivity limit their commercial viability, prompting research into alternative cations and structural modifications .

Scientific Research Applications

Solar Energy Applications

Methylammonium Lead Halide Perovskites

This compound lead halides, such as this compound lead iodide (MAPbI₃), have emerged as promising materials for solar cell technology due to their unique properties:

  • High Absorption Coefficients : These materials exhibit high absorption coefficients, making them efficient at converting sunlight into electricity.
  • Variable Band Gaps : The tunability of band gaps allows for optimization in different solar cell configurations.
  • Solution-Processable Synthesis : This technique enables low-cost production methods, enhancing scalability for commercial applications.

Performance Metrics

Perovskite TypeThickness (nm)Power Conversion Efficiency (%)
MAPbI₃25013.66
MAPbBr₃5006.87
MAPbCl₃5004.98

The study indicates that MAPbI₃ is the most effective candidate for solar cells due to its superior efficiency and structural properties .

Optoelectronic Devices

Photodetectors and Light Emitting Diodes

This compound-based perovskites are also utilized in photodetectors and light-emitting diodes (LEDs). Their ability to emit light efficiently and respond to light makes them suitable for these applications.

  • Photodetectors : The use of this compound lead bromide (MAPbBr₃) has shown promise in detecting light with high sensitivity and rapid response times.
  • Light Emitting Diodes : this compound perovskites can be engineered to emit specific wavelengths, making them versatile for various lighting applications.

Case Study: this compound Lead Bromide

Research demonstrates that this compound lead bromide can serve as a photoactive layer in optoelectronic devices, exhibiting favorable electronic properties that enhance device performance .

Health Sciences

Toxicological Studies

While this compound compounds show great potential in energy applications, their health impacts are under investigation. Studies have focused on the toxicity of this compound lead iodide on human cells:

  • Cellular Effects : Exposure to this compound lead iodide resulted in morphological changes in lung adenocarcinoma cells, including increased cell size and mitochondrial activity .
  • Lead Toxicity : The presence of lead raises concerns about environmental and health safety, prompting research into non-toxic alternatives .

Q & A

Q. Basic: What are the standard methodologies for synthesizing and characterizing methylammonium-based perovskites (e.g., CH₃NH₃PbI₃)?

Methodological Answer:
Synthesis typically involves solution-based techniques such as one-step or two-step vapor-assisted deposition. For example, CH₃NH₃PbI₃ can be synthesized by reacting this compound iodide (CH₃NH₃I) with lead iodide (PbI₂) in a polar solvent (e.g., DMF or DMSO). Characterization requires X-ray diffraction (XRD) to confirm perovskite crystal structure, UV-Vis spectroscopy for bandgap analysis, and scanning electron microscopy (SEM) for morphology assessment . Neutron diffraction is critical for resolving this compound cation disorder in the PbX₆ octahedral framework .

Q. Basic: What role does this compound play in the optoelectronic properties of hybrid perovskites?

Methodological Answer:
this compound cations influence crystal symmetry and lattice dynamics, directly affecting bandgap tunability and charge-carrier mobility. For instance, in CH₃NH₃PbI₃, the cation's rotational disorder reduces electron-phonon coupling, enhancing charge transport. Experimental validation involves temperature-dependent photoluminescence (PL) and terahertz spectroscopy to correlate cation motion with carrier lifetime .

Q. Advanced: How can advanced structural analysis resolve contradictions in reported this compound configurations (e.g., ordered vs. disordered states)?

Methodological Answer:
Contradictions arise from differences in synthesis conditions (e.g., annealing temperature) or characterization techniques. Neutron diffraction () unambiguously identifies disordered configurations by distinguishing hydrogen positions, while synchrotron XRD can track dynamic structural changes in situ. Pair distribution function (PDF) analysis is recommended for quantifying local disorder .

Q. Advanced: What experimental approaches elucidate phase transitions in this compound-based perovskites?

Methodological Answer:
Phase transitions (e.g., cubic ↔ tetragonal) are probed via temperature-dependent XRD or Raman spectroscopy. For CH₃NH₃PbBr₃, neutron diffraction reveals that phase transitions involve condensation of PbBr₆ octahedral rotations and partial ordering of this compound ions. Differential scanning calorimetry (DSC) quantifies transition enthalpies .

Q. Advanced: How should researchers address discrepancies in reported photovoltaic efficiencies of this compound perovskite devices?

Methodological Answer:
Discrepancies often stem from variations in film morphology, interfacial layers, or measurement protocols (e.g., light soaking). Standardized testing under AM1.5G illumination with stabilized power output is critical. Cross-validate results using external quantum efficiency (EQE) measurements and transient photovoltage decay analysis .

Q. Methodological: What strategies optimize this compound perovskite stability in experimental designs?

Methodological Answer:

  • Encapsulation: Use UV-curable resins or atomic layer deposition (ALD) for moisture resistance.
  • Additive Engineering: Incorporate hydrophobic polymers (e.g., PMMA) or 2D perovskite layers.
  • In Situ Characterization: Employ grazing-incidence XRD to monitor degradation mechanisms in real time .

Q. Methodological: How to design experiments for reproducible synthesis of high-purity this compound precursors?

Methodological Answer:

  • Purification: Recrystallize CH₃NH₃I from ethanol/ethyl acetate mixtures.
  • Quality Control: Use nuclear magnetic resonance (NMR) to verify stoichiometry and inductively coupled plasma mass spectrometry (ICP-MS) to detect Pb²⁺ impurities.
  • Documentation: Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

Q. Data Management: What are best practices for sharing this compound-related research data?

Methodological Answer:

  • Metadata Standards: Include synthesis parameters (e.g., solvent, annealing temperature), raw XRD/PL data, and instrument calibration details.
  • Repositories: Use domain-specific platforms like Zenodo or Materials Cloud.
  • Licensing: Apply CC-BY licenses to enable reuse while requiring attribution .

Q. Reproducibility: How to ensure experimental reproducibility in this compound perovskite studies?

Methodological Answer:

  • Detailed Protocols: Publish step-by-step procedures in supplementary materials, including glovebox O₂/H₂O levels (<0.1 ppm).
  • Control Experiments: Compare results with reference datasets (e.g., NREL-certified efficiencies).
  • Collaborative Validation: Use round-robin testing across labs to identify protocol-dependent variables .

Q. Advanced: What computational methods complement experimental studies of this compound’s role in perovskites?

Methodological Answer:

  • Density Functional Theory (DFT): Simulate cation rotation barriers and band structure evolution.
  • Molecular Dynamics (MD): Model temperature-dependent lattice dynamics and phase transitions.
  • Machine Learning: Predict optimal this compound concentrations using datasets from high-throughput experiments .

Comparison with Similar Compounds

Ammonium (NH₄⁺)

Ammonium and methylammonium share similar pKa values (9.25 for NH₄⁺, 10.7 for CH₃NH₃⁺), ensuring both remain protonated at neutral pH. However, this compound’s methyl group enhances hydrophobicity, marginally improving moisture resistance compared to NH₄⁺-based compounds. In biological systems, this compound is often used as an analog for NH₄⁺ in transport studies due to their comparable membrane permeability profiles .

Key Differences :

Property This compound Ammonium
pKa 10.7 9.25
Membrane Permeability Moderate (charged form) Moderate (charged form)
Applications Perovskites, transport studies Fertilizers, ionic liquids

Hydrazinium (N₂H₅⁺)

Hydrazinium (N₂H₅⁺) shares structural similarities with this compound but forms stronger hydrogen bonds with halides due to its additional N–H groups. This property enhances the thermal stability of hydrazinium hexachlorostannate ([N₂H₅]₂SnCl₆) compared to this compound analogs. However, hydrazinium’s larger size and propensity for explosive decomposition limit its utility in perovskites .

Key Differences :

Property This compound Hydrazinium
Hydrogen Bond Strength Moderate High
Thermal Stability Up to 150°C (MAPbI₃) Up to 200°C ([N₂H₅]₂SnCl₆)
Safety Concerns Low High (explosive)

Formamidinium (HC(NH₂)₂⁺)

Formamidinium (FA⁺)-based perovskites (e.g., HC(NH₂)₂PbI₃) exhibit broader absorption spectra (bandgap ~1.45 eV) and superior thermal stability compared to this compound analogs. However, FA⁺’s larger ionic radius (~2.53 Å) induces lattice strain, often requiring mixed-cation compositions (e.g., MA/FA) for phase stabilization .

Key Differences :

Property This compound Formamidinium
Ionic Radius ~2.17 Å ~2.53 Å
Bandgap (Pb-I system) 1.55 eV (MAPbI₃) 1.45 eV (FAPbI₃)
Thermal Stability Decomposes at 150°C Stable up to 200°C

Tetrabutylammonium (TBA⁺)

Tetrabutylammonium (TBA⁺) is a bulky quaternary ammonium cation used to stabilize perovskite thin films. Doping MAPbI₃ with TBA⁺ reduces defect density and enhances moisture resistance. However, excessive TBA⁺ incorporation (>5 mol%) disrupts the perovskite lattice, increasing trap-assisted recombination .

Key Differences :

Property This compound Tetrabutylammonium
Ionic Radius ~2.17 Å ~4.92 Å
Role in Perovskites Primary cation Defect-passivating dopant
Moisture Resistance Low High (with doping)

This compound Bismuth Iodide (MBI)

MBI (CH₃NH₃BiI₃) is a lead-free alternative to MAPbI₃. It exhibits air stability and a direct bandgap (~2.1 eV), but lower carrier mobility (<100 cm²/(V·s)) compared to lead-based analogs.

Key Differences :

Property This compound Lead Iodide This compound Bismuth Iodide
Bandgap 1.55 eV 2.1 eV
Carrier Mobility >2000 cm²/(V·s) <100 cm²/(V·s)
Toxicity High (Pb content) Low

Mixed-Cation Perovskites

Mixed-cation systems (e.g., MA/Cs or MA/Rb) mitigate phase instability in pure this compound perovskites. For example, Cs₀.₁₇FA₀.₈₃Pb(I₀.₆Br₀.₄)₃ achieves a bandgap of 1.74 eV and retains >80% efficiency after 500 hours under illumination, outperforming MA-only systems .

Performance Comparison :

System PCE (%) Stability (hours) Bandgap (eV)
MAPbI₃ 20.1 <100 1.55
MA/Cs/FA Triple Cation 21.5 >500 1.65

Properties

Molecular Formula

CH6N+

Molecular Weight

32.065 g/mol

IUPAC Name

methylazanium

InChI

InChI=1S/CH5N/c1-2/h2H2,1H3/p+1

InChI Key

BAVYZALUXZFZLV-UHFFFAOYSA-O

SMILES

C[NH3+]

Canonical SMILES

C[NH3+]

Synonyms

aminomethane
methylamine
methylamine bisulfite
methylamine hydride
methylamine hydrobromide
methylamine hydrochloride
methylamine hydrochloride, 14C-labeled
methylamine hydrofluoride
methylamine hydrogen cyanide
methylamine hydroiodide
methylamine ion (1-)
methylamine nitrate
methylamine perchlorate
methylamine sulfate (1:1)
methylamine sulfate (2:1)
methylamine, 13C-labeled
methylamine, 14C-labeled
methylamine, 15N-labeled
methylamine, cesium salt
methylamine, monopotassium salt
methylamine, monosodium salt
methylammonium
methylammonium ion
monomethylamine
monomethylammonium ion

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylammonium
Reactant of Route 2
Methylammonium

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